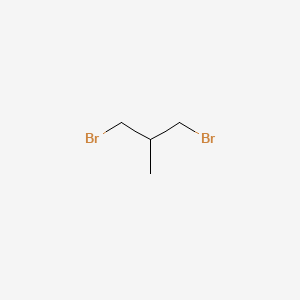

1,3-Dibromo-2-methylpropane

Description

BenchChem offers high-quality 1,3-Dibromo-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGXHVWYXQYMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182419 | |

| Record name | 1,3-Dibromoisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-04-1 | |

| Record name | 1,3-Dibromoisobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromoisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromo-2-methylpropane, a valuable building block in organic synthesis. The document details its chemical and physical properties, outlines a robust synthesis protocol, and presents its spectroscopic data. This guide is intended to be a practical resource for chemists and researchers in academia and industry, particularly those involved in the synthesis of novel organic molecules and active pharmaceutical ingredients.

Chemical and Physical Properties

1,3-Dibromo-2-methylpropane is a halogenated hydrocarbon that serves as a versatile intermediate in a variety of chemical transformations. Its bifunctional nature, possessing two primary bromide leaving groups, allows for its participation in nucleophilic substitution and coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent for constructing three-carbon bridges in more complex molecular architectures.

Quantitative Data Summary

The key physical and chemical properties of 1,3-dibromo-2-methylpropane are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂ | [1] |

| Molecular Weight | 215.91 g/mol | [1] |

| CAS Number | 28148-04-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 177.5 °C at 760 mmHg | [1] |

| Melting Point | -25.98 °C | [1] |

| Density | 1.779 g/cm³ | [1] |

| Flash Point | 49 °C | [1] |

| IUPAC Name | 1,3-dibromo-2-methylpropane | [1] |

Synthesis of 1,3-Dibromo-2-methylpropane

A common and effective method for the synthesis of 1,3-dibromo-2-methylpropane is the bromination of its corresponding diol, 2-methyl-1,3-propanediol (B1210203). This can be achieved using various brominating agents. A well-established procedure involves the use of hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.

The overall reaction is as follows:

HOCH₂CH(CH₃)CH₂OH + 2 HBr → BrCH₂CH(CH₃)CH₂Br + 2 H₂O

Experimental Protocol

The following protocol is adapted from a standard procedure for the synthesis of 1,3-dibromopropane (B121459) and is expected to provide good yields for the target molecule.

Materials:

-

2-methyl-1,3-propanediol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (98%)

-

Water (deionized)

-

Sodium carbonate (Na₂CO₃), 10% aqueous solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (for extraction, optional)

Equipment:

-

Round-bottom flask of appropriate size

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methyl-1,3-propanediol and sodium bromide. Add water to the flask to dissolve the sodium bromide. The flask should be equipped with a reflux condenser and placed in a heating mantle.

-

Acid Addition: Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture. The addition should be done cautiously as the reaction is exothermic.

-

Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux. Continue refluxing for several hours to ensure the reaction goes to completion.

-

Work-up: After the reflux period, allow the mixture to cool to room temperature. The product, being denser than water, will form a lower organic layer. Transfer the entire mixture to a separatory funnel.

-

Separation and Washing: Separate the lower organic layer. Wash the organic layer sequentially with water, a 10% sodium carbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying: Dry the crude 1,3-dibromo-2-methylpropane over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Purification: Purify the dried product by distillation to obtain the final, pure 1,3-dibromo-2-methylpropane.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: General workflow for the synthesis and purification of 1,3-Dibromo-2-methylpropane.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of 1,3-dibromo-2-methylpropane. The expected Nuclear Magnetic Resonance (NMR) data is presented below.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1,3-dibromo-2-methylpropane. These predictions are based on the analysis of similar structures and standard chemical shift ranges.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.1 | Doublet | -CH₃ |

| ~2.2 | Multiplet | -CH(CH₃)- | |

| ~3.5 | Doublet of doublets | -CH₂Br | |

| ¹³C NMR | ~18 | - | -CH₃ |

| ~38 | - | -CH(CH₃)- | |

| ~40 | - | -CH₂Br |

Safety Information

1,3-Dibromo-2-methylpropane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Organic Synthesis

1,3-Dibromo-2-methylpropane is a valuable reagent for the introduction of a 2-methylpropane-1,3-diyl moiety into organic molecules. Its primary applications include:

-

Cyclization Reactions: It can be used to form cyclic compounds, particularly five- and six-membered rings, by reacting with difunctional nucleophiles.

-

Coupling Reactions: It can participate in various coupling reactions to form more complex structures.

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds containing a three-carbon backbone.

This technical guide provides essential information for the synthesis and handling of 1,3-dibromo-2-methylpropane. The provided data and protocols are intended to facilitate its use in research and development settings.

References

An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane (CAS: 28148-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-methylpropane, identified by the CAS number 28148-04-1, is a halogenated hydrocarbon that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing two primary bromine atoms, makes it a versatile reagent for the construction of various carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Dibromo-2-methylpropane, with a particular focus on its utility for researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-2-methylpropane is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.[3][4][5][6]

Table 1: Physicochemical Properties of 1,3-Dibromo-2-methylpropane

| Property | Value | Reference(s) |

| CAS Number | 28148-04-1 | [3][4] |

| Molecular Formula | C₄H₈Br₂ | [4] |

| Molecular Weight | 215.91 g/mol | [4] |

| IUPAC Name | 1,3-dibromo-2-methylpropane | [3] |

| Synonyms | 1,3-Dibromoisobutane, 2-Methyl-1,3-dibromopropane | [2][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 177.5 °C at 760 mmHg | [3][4] |

| Melting Point | -25.98 °C | [3] |

| Density | 1.779 g/cm³ | [4] |

| Flash Point | 49 °C | [3] |

| Refractive Index | 1.505 | [4] |

| Storage Temperature | Room temperature | [3] |

Spectroscopic Data

The structural elucidation of 1,3-Dibromo-2-methylpropane and its reaction products relies on various spectroscopic techniques. The expected spectroscopic characteristics are summarized in Table 2.

Table 2: Predicted Spectroscopic Data for 1,3-Dibromo-2-methylpropane

| Technique | Expected Features |

| ¹H NMR | Three distinct signals are expected: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the single methine proton (CH), and a doublet for the four equivalent methylene (B1212753) protons (CH₂Br). The integration ratio would be 6:1:4. |

| ¹³C NMR | Three signals are anticipated, corresponding to the methyl, methine, and methylene carbons. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl group are expected. A strong absorption band corresponding to the C-Br stretching vibration should be present in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). |

Synthesis

Experimental Protocol: Synthesis of 1,3-Dibromo-2-methylpropane from 2-Methyl-1,3-propanediol (B1210203) (Representative Method)

Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken when working with corrosive and hazardous reagents.

Materials:

-

2-Methyl-1,3-propanediol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure using PBr₃:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.7 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1,3-Dibromo-2-methylpropane.

Procedure using HBr:

-

Place 2-methyl-1,3-propanediol and concentrated hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation.

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cyclobutane synthesis [organic-chemistry.org]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dibromo-2-methylpropane | 28148-04-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-methylpropane, a halogenated hydrocarbon, serves as a valuable building block in organic synthesis. Its bifunctional nature, owing to the two bromine atoms, allows for its participation in a variety of chemical reactions, including nucleophilic substitutions and eliminations. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in designing reaction conditions, purification protocols, and ensuring safe handling. This technical guide provides a comprehensive overview of the core physical characteristics of 1,3-Dibromo-2-methylpropane, complete with experimental methodologies for their determination.

Core Physical Properties

The physical properties of 1,3-Dibromo-2-methylpropane are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for its application in synthesis.

| Property | Value |

| Molecular Formula | C4H8Br2 |

| Molecular Weight | 215.91 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 175 - 177.5 °C at 760 mmHg[1][2] |

| Melting Point | Not available |

| Density | 1.779 g/cm³ |

| Refractive Index | 1.505 |

| Flash Point | 48.8 °C[1] |

| Vapor Pressure | 1.4 mmHg at 25°C[1] |

| Solubility | Soluble in organic solvents; limited solubility in water.[3] |

Experimental Protocols

The determination of the physical properties of 1,3-Dibromo-2-methylpropane relies on established experimental techniques. Below are detailed methodologies for measuring its key characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For 1,3-Dibromo-2-methylpropane, a common and effective method is the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of 1,3-Dibromo-2-methylpropane is placed in the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly is immersed in the mineral oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermostat bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with 1,3-Dibromo-2-methylpropane.

-

The filled pycnometer is placed in a thermostat bath at a constant temperature until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.

-

The density of 1,3-Dibromo-2-methylpropane is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of 1,3-Dibromo-2-methylpropane are placed on the prism using a dropper.

-

The prism is closed, and the sample is allowed to come to the desired temperature, which is typically maintained by a circulating water bath.

-

The light source is adjusted, and the eyepiece is focused until the borderline between the light and dark fields is sharp.

-

The borderline is adjusted to the center of the crosshairs, and the refractive index is read from the scale.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the miscibility of 1,3-Dibromo-2-methylpropane with various solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer (optional)

Procedure:

-

A known volume (e.g., 1 mL) of 1,3-Dibromo-2-methylpropane is placed in a series of test tubes.

-

A known volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, diethyl ether, acetone, toluene) is added to each test tube.

-

The test tubes are agitated (e.g., by shaking or using a vortex mixer) to ensure thorough mixing.

-

The mixtures are allowed to stand and are then observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble/sparingly soluble).

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 1,3-Dibromo-2-methylpropane.

Caption: Experimental workflow for determining physical properties.

References

1,3-Dibromo-2-methylpropane molecular weight and formula

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,3-Dibromo-2-methylpropane, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

1,3-Dibromo-2-methylpropane is a halogenated hydrocarbon utilized in various organic synthesis applications. A summary of its key quantitative data is presented below.

| Property | Value | Citations |

| Molecular Formula | C4H8Br2 | [1][2][3][4][5][6][7] |

| Molecular Weight | 215.91 g/mol | [2][6] |

| Alternate Molecular Weight | 215.9143 g/mol | [1][3] |

| Alternate Molecular Weight | 215.92 g/mol | [4][5][7] |

| Density | 1.779 g/cm³ | [3] |

| Boiling Point | 177.5°C at 760 mmHg | [3] |

| Alternate Boiling Point | 175 °C | [4] |

| Flash Point | 48.8°C | [3] |

| Refractive Index | 1.505 | [3] |

| Vapor Pressure | 1.4 mmHg at 25°C | [3] |

| CAS Number | 28148-04-1 | [1][2][3] |

Hypothetical Experimental Protocol: Synthesis of 1,3-Dibromo-2-methylpropane

This section details a representative method for the synthesis of 1,3-Dibromo-2-methylpropane from 2-methyl-1,3-propanediol (B1210203).

Objective: To synthesize 1,3-Dibromo-2-methylpropane via a nucleophilic substitution reaction.

Materials:

-

2-methyl-1,3-propanediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide to the solution via the dropping funnel with constant stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain 1,3-Dibromo-2-methylpropane.

Visualized Workflows and Relationships

To further elucidate the concepts, the following diagrams illustrate the logical relationship of the compound's structure to its reactivity and a general experimental workflow for its analysis.

References

- 1. CAS 28148-04-1: 1,3-dibromo-2-methylpropane | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,3-dibromo-2-methylpropane | 28148-04-1 [chemnet.com]

- 4. 1,3-dibromo-2-methylpropane [stenutz.eu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1,3-dibromo-2-methyl-propane | 28148-04-1 [chemicalbook.com]

- 7. 1,3-Dibromo-2-methylpropane [oakwoodchemical.com]

Spectroscopic Profile of 1,3-Dibromo-2-methylpropane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dibromo-2-methylpropane (CAS No: 28148-04-1), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Spectroscopic Correlation

The structure of 1,3-Dibromo-2-methylpropane contains distinct chemical environments for its protons and carbons, which are elucidated by the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3-Dibromo-2-methylpropane, the spectra reveal three distinct sets of proton signals and three unique carbon environments, consistent with its molecular structure.[1]

¹H NMR Data

The proton NMR spectrum shows three signals with an integration ratio of 2:1:6, corresponding to the CH₂ groups, the CH group, and the two equivalent CH₃ groups, respectively.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| (a) | ~3.55 | Doublet | ~5.0 | 2H | Br-CH₂ - |

| (b) | ~2.25 | Multiplet | - | 1H | -CH - |

| (c) | ~1.10 | Doublet | ~6.8 | 6H | -CH₃ |

Note: Specific ppm and J values may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The carbon-13 NMR spectrum of 1,3-Dibromo-2-methylpropane displays three distinct resonance signals, confirming the presence of three unique carbon environments in the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~43.0 | C H₂-Br |

| ~38.0 | C H(CH₃)₂ |

| ~20.0 | -C H₃ |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key absorptions for 1,3-Dibromo-2-methylpropane are associated with C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2845 | C-H Stretching | Alkyl (CH, CH₂, CH₃) |

| 1470 - 1365 | C-H Bending/Deformation | Alkyl (CH, CH₂, CH₃) |

| ~750 - 500 | C-Br Stretching | Alkyl Halide |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of 1,3-Dibromo-2-methylpropane exhibits a characteristic isotopic pattern.[3][4]

Molecular Ion Peak

The molecular ion region will show a distinctive cluster of peaks at m/z 214, 216, and 218, corresponding to [C₄H₈⁷⁹Br₂]⁺, [C₄H₈⁷⁹Br⁸¹Br]⁺, and [C₄H₈⁸¹Br₂]⁺, respectively. The relative intensity of these peaks will be in an approximate 1:2:1 ratio.[5]

Key Fragment Ions

Electron ionization (EI) leads to predictable fragmentation pathways. The most abundant fragment ions are typically formed through the loss of a bromine radical or hydrogen bromide.

| m/z (Isotopic Pair) | Ion Formula | Likely Fragmentation Pathway |

| 135 / 137 | [C₄H₈Br]⁺ | Loss of a Br• radical from the molecular ion |

| 57 | [C₄H₉]⁺ | Loss of two Br• radicals (less likely) or loss of Br• followed by HBr |

| 55 | [C₄H₇]⁺ | Loss of H₂ from the m/z 57 fragment |

| 41 | [C₃H₅]⁺ | Further fragmentation of the hydrocarbon backbone |

The fragmentation process is initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds, primarily the C-Br bond.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of 1,3-Dibromo-2-methylpropane.[6]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS).

-

Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The instrument's magnetic field should be shimmed to ensure homogeneity.

IR Spectroscopy Protocol (Thin Liquid Film)

-

Sample Preparation : As 1,3-Dibromo-2-methylpropane is a liquid at room temperature, the thin film method is suitable.[7]

-

Cell Assembly : Place one or two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film sandwiched between the plates.[8]

-

Data Acquisition : Place the assembled plates in the spectrometer's sample holder. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺˙).[9]

-

Fragmentation : The molecular ions, having excess energy, undergo fragmentation to produce smaller, stable, positively charged ions.

-

Mass Analysis : The various positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. 1,3-Dibromo-2-methylpropane | 28148-04-1 [sigmaaldrich.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

1,3-Dibromo-2-methylpropane chemical structure and isomers

An In-depth Technical Guide to 1,3-Dibromo-2-methylpropane: Structure, Properties, and Isomeric Landscape

Introduction

1,3-Dibromo-2-methylpropane is a halogenated aliphatic compound belonging to the family of dibromoalkanes. With the molecular formula C₄H₈Br₂, this compound and its isomers are of interest to researchers and synthetic chemists for their potential use as building blocks in organic synthesis, particularly in the formation of cyclic structures and as intermediates in the development of novel chemical entities. The presence of two bromine atoms offers multiple reaction sites for nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical structure of 1,3-Dibromo-2-methylpropane, its constitutional isomers, their physicochemical properties, and relevant experimental data.

Chemical Structure and Isomerism

The molecular formula C₄H₈Br₂ gives rise to nine constitutional (structural) isomers. These isomers differ in the connectivity of the carbon skeleton (butane vs. isobutane) and the position of the two bromine atoms. 1,3-Dibromo-2-methylpropane is a branched-chain isomer. The complete set of constitutional isomers for C₄H₈Br₂ is illustrated below.[1][2][3]

Figure 1. Chemical structure of 1,3-Dibromo-2-methylpropane and its 8 constitutional isomers.

Physicochemical Properties

The quantitative physical and chemical properties of 1,3-Dibromo-2-methylpropane and several of its isomers are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.

| Property | 1,3-Dibromo-2-methylpropane | 1,2-Dibromobutane | 1,3-Dibromobutane | 2,3-Dibromobutane |

| CAS Number | 28148-04-1 | 533-98-2[4] | 107-80-2[5] | 5408-86-6[6] |

| Molecular Weight ( g/mol ) | 215.91 | 215.91[4] | 215.91[5] | 215.91[6] |

| Density (g/cm³) | 1.779 | Not Available | 1.667[7] | Not Available |

| Boiling Point (°C) | 177.5 | Not Available | 167.0[7] | Not Available |

| Melting Point (°C) | -25.98 | Not Available | -34.5[7] | Not Available |

| Flash Point (°C) | 48.8 | Not Available | Not Available | Not Available |

| Refractive Index | 1.505 | Not Available | Not Available | Not Available |

| Vapor Pressure (mmHg) | 1.4 @ 25°C | 3.1[4] | Not Available | Not Available |

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for 1,3-Dibromo-2-methylpropane was not prominently available, protocols for structurally similar compounds, such as 1,3-Dibromo-2,2-dimethoxypropane (B40201), provide a reliable template for its synthesis. The general strategy involves the bromination of a suitable precursor.

Illustrative Synthesis: Bromination of an Acetone (B3395972) Ketal

This protocol is adapted from the synthesis of 1,3-dibromo-2,2-dimethoxypropane and illustrates a common method for producing dibromoalkanes.[8][9][10]

Objective: To synthesize a 1,3-dibromo-dialkylpropane derivative.

Reaction Scheme:

Figure 2. Synthetic workflow for a 1,3-dibromo-2,2-dialkoxypropane.

Materials:

-

Acetone (1.0 equivalent)

-

Methanol (in excess, serves as reactant and solvent)

-

Bromine (Br₂) (approx. 4.0 equivalents)

-

Reaction vessel (e.g., 10L reactor for scale) equipped with stirring and cooling

-

Dropping funnel

Procedure:

-

Charge the reaction vessel with acetone and methanol and stir the mixture until uniform.[10]

-

Cool the reactor to a temperature not exceeding 20-25°C using an ice bath.[8][9]

-

Slowly add an initial portion of bromine (approx. 1.5 equivalents) dropwise into the reaction mixture. The reaction is monitored until the initial reddish-brown color of the bromine fades, indicating its consumption.[9]

-

Continue the dropwise addition of the remaining bromine (approx. 2.5 equivalents), carefully maintaining the reaction temperature below 25°C. The solution will typically maintain a light reddish-brown color during this phase.[8][9]

-

After the complete addition of bromine, allow the mixture to stir at room temperature for an extended period (e.g., 24-40 hours) to ensure the reaction goes to completion. During this time, a white solid product is expected to precipitate.[8][9]

-

Isolate the solid product by suction filtration.[8]

-

Wash the filter cake with cold methanol to remove unreacted starting materials and soluble byproducts.[8][9]

-

Dry the resulting white crystalline product under vacuum to obtain the purified 1,3-dibromo-2,2-dimethoxypropane. Purity can be assessed by gas chromatography.[8]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of 1,3-Dibromo-2-methylpropane and its isomers.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Dibromo-2-methylpropane is expected to show three distinct signals due to the molecule's symmetry:

-

A doublet for the six equivalent protons of the two methyl (-CH₃) groups, split by the single adjacent methine proton.

-

A multiplet (specifically a nonet) for the single methine (-CH) proton, split by the six methyl protons and the two methylene (B1212753) protons.

-

A doublet for the four equivalent protons of the two bromomethyl (-CH₂Br) groups, split by the single adjacent methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 1,3-Dibromo-2-methylpropane, three signals are anticipated:

-

One signal for the two equivalent methyl carbons (-CH₃).

-

One signal for the central methine carbon (-CH).

-

One signal for the two equivalent bromomethyl carbons (-CH₂Br).

Conclusion

1,3-Dibromo-2-methylpropane represents one of nine constitutional isomers of C₄H₈Br₂. Its branched structure and the presence of two primary bromide atoms make it a potentially valuable, bifunctional building block for organic synthesis. This guide has provided a detailed overview of its structure, the landscape of its isomers, and a compilation of its key physicochemical properties. The illustrative synthetic protocol and predictive spectroscopic analysis serve as a foundation for researchers and professionals working with this and related halogenated compounds. Further experimental investigation into the specific reactivity and spectroscopic characterization of each isomer will continue to enhance their utility in drug development and materials science.

References

- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. What are the names of the isomers for C4H8Br2? | Filo [askfilo.com]

- 3. What are the names of the isomers for C4H8Br2 class 11 chemistry CBSE [vedantu.com]

- 4. 1,2-Dibromobutane | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromobutane | C4H8Br2 | CID 7889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Solved Which of the following c4h8br12 isomers fo the | Chegg.com [chegg.com]

- 12. 1,2-DIBROMO-2-METHYLPROPANE(594-34-3) 1H NMR [m.chemicalbook.com]

- 13. 1,2-DIBROMO-2-METHYLPROPANE | C4H8Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-2-methylpropane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on solute-solvent interaction principles and provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Core Concepts: Solubility of Haloalkanes

1,3-Dibromo-2-methylpropane is a halogenated hydrocarbon. Its solubility is primarily governed by the "like dissolves like" principle, which states that substances with similar molecular structures and intermolecular forces tend to be soluble in one another. The key structural features of 1,3-Dibromo-2-methylpropane influencing its solubility are its branched alkyl backbone and the two polar carbon-bromine (C-Br) bonds.

The molecule possesses a significant nonpolar character due to the methyl group and the propane (B168953) chain. This suggests good solubility in nonpolar and weakly polar organic solvents. The C-Br bonds introduce dipoles, which may allow for some interaction with polar solvents. However, the molecule lacks the ability to form strong hydrogen bonds, which will limit its solubility in protic solvents like water and alcohols. Generally, haloalkanes are soluble in a wide range of organic solvents.[1][2][3]

Expected Solubility Profile

Based on the structural analysis and general principles of solubility, the expected solubility of 1,3-Dibromo-2-methylpropane in various organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | Strong van der Waals interactions between the nonpolar alkyl chain of the solute and the solvent. |

| Toluene | High | Favorable dispersion forces between the solute and the aromatic solvent. | |

| Carbon Tetrachloride | High | Similar nonpolar characteristics and dispersion forces. | |

| Polar Aprotic | Acetone | Moderate to High | The dipole of the C-Br bonds can interact with the dipole of the carbonyl group in acetone. |

| Dichloromethane | High | Both are halogenated hydrocarbons, leading to favorable dipole-dipole interactions and dispersion forces. | |

| Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor for weak interactions, and the overall nonpolar character of the ring is compatible with the solute. | |

| Polar Protic | Ethanol (B145695) | Low to Moderate | The nonpolar part of ethanol can interact with the solute, but the strong hydrogen bonding network of ethanol may be disrupted without significant energy gain. |

| Methanol (B129727) | Low | Similar to ethanol, but the smaller nonpolar part of methanol makes it less favorable for dissolving the larger solute molecule. | |

| Water | Very Low/Insoluble | The strong hydrogen bonding network of water is difficult to disrupt for a molecule that cannot participate in hydrogen bonding.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6] This method is considered a reliable way to determine the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

1,3-Dibromo-2-methylpropane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,3-Dibromo-2-methylpropane to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

If necessary, centrifuge the vials at the experimental temperature to facilitate the separation of the undissolved solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of 1,3-Dibromo-2-methylpropane.

-

-

Data Calculation:

-

Calculate the solubility in grams of solute per 100 mL of solvent or in moles per liter (molarity).

-

Experimental Workflow Diagram

References

- 1. 1,3-Dibromo-2-methyl-propane 95% | CAS: 28148-04-1 | AChemBlock [achemblock.com]

- 2. 1,3-dibromo-2-methyl-propane | 28148-04-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dibromo-2-methylpropane (CAS No: 28148-04-1). An understanding of the chemical stability of this reagent is critical for its effective use in research and synthesis, ensuring the integrity of experimental outcomes and the safety of laboratory personnel. This document outlines the key factors affecting its stability, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Data

Proper storage is paramount to maintaining the quality and extending the shelf-life of 1,3-Dibromo-2-methylpropane. The following table summarizes the recommended storage conditions based on available safety data sheets and information for structurally related alkyl halides.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a cool, dry, well-ventilated area. Options include room temperature[1][2], refrigeration at 2-8°C for short-term storage[3], or freezing at -20°C for long-term storage. | Lower temperatures slow the rate of all potential chemical degradation pathways. |

| Light Sensitivity | Store in the dark, preferably in amber glass containers. | Alkyl bromides can be susceptible to photodegradation via free-radical mechanisms initiated by UV light[4]. |

| Air and Moisture | Store in a tightly sealed container[5][6]. For extended storage or high-purity applications, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended. | Moisture can act as a nucleophile, leading to slow hydrolysis[4]. Sealing the container prevents the ingress of atmospheric moisture. |

| Incompatible Materials | Store separately from strong bases and strong oxidizing agents[4][6]. | Strong bases can promote elimination or substitution reactions, while strong oxidizing agents can lead to oxidative degradation. |

| Physical Form | Liquid[1]. | N/A |

| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[7]. | High temperatures can cause the breakdown of the molecule. |

Potential Degradation Pathways

1,3-Dibromo-2-methylpropane, as a primary alkyl halide, is susceptible to several degradation pathways. Understanding these is crucial for predicting its stability under various experimental and storage conditions.

Hydrolytic Degradation

In the presence of water or other nucleophiles, 1,3-Dibromo-2-methylpropane can undergo hydrolytic degradation. As a primary alkyl bromide, this reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (e.g., water or hydroxide (B78521) ions). The reaction is generally slower with water as the nucleophile and faster with stronger nucleophiles like hydroxide.

The proposed hydrolytic degradation pathway involves the sequential substitution of the two bromide atoms.

Caption: Proposed hydrolytic degradation pathway of 1,3-Dibromo-2-methylpropane via a sequential SN2 mechanism.

Photodegradation

Exposure to ultraviolet (UV) light can initiate the photodegradation of 1,3-Dibromo-2-methylpropane. This process typically occurs through the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This cleavage generates a bromine radical and an alkyl radical, which can then propagate a free-radical chain reaction, leading to a variety of degradation products through processes like reductive debromination.

Caption: Simplified photochemical degradation pathway initiated by UV light.

Thermal Degradation

At elevated temperatures, 1,3-Dibromo-2-methylpropane can undergo thermal decomposition. Similar to photodegradation, the initial and most likely step is the homolytic cleavage of the C-Br bond to form radical intermediates. These highly reactive species can then undergo a variety of subsequent reactions, including elimination to form alkenes, and ultimately, fragmentation to smaller molecules.

Experimental Protocols

To empirically determine the stability of 1,3-Dibromo-2-methylpropane and develop a stability-indicating analytical method, a forced degradation study should be conducted.

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a substance to identify likely degradation products and pathways, and to develop a stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of 1,3-Dibromo-2-methylpropane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method (see protocol below).

Stability-Indicating Analytical Method Protocol (GC-MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for the analysis of volatile compounds like 1,3-Dibromo-2-methylpropane and its potential degradation products.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CFinal Hold: 5 min at 250°C |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35-350 |

Data Analysis:

-

Quantification: Determine the purity of 1,3-Dibromo-2-methylpropane by calculating the peak area percentage from the total ion chromatogram (TIC).

-

Identification of Degradants: Identify potential degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine (M+ and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the forced degradation and stability studies.

Table 1: Summary of Forced Degradation Study Results

| Stress Condition | Time (hours) | Assay of 1,3-Dibromo-2-methylpropane (%) | Number of Degradants | Peak Area of Major Degradant (%) | Mass Balance (%) |

| 0.1 M HCl (60°C) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH (RT) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 3% H₂O₂ (RT) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| Thermal (60°C) | 0 | ||||

| 24 | |||||

| 48 | |||||

| Photostability | 0 | ||||

| 24 | |||||

| 48 |

Table 2: Long-Term Stability Data (Example Conditions)

| Storage Condition | Time (months) | Assay (%) | Appearance | Degradants (%) |

| 2-8°C | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| Room Temperature | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 |

Conclusion

1,3-Dibromo-2-methylpropane is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. It is susceptible to degradation by hydrolysis, light, and heat. The principal degradation pathways are likely to be nucleophilic substitution (SN2) and free-radical reactions. For applications in research and drug development where purity is critical, it is imperative to adhere to the recommended storage conditions and to perform stability testing, such as the forced degradation studies outlined in this guide, to ensure the quality and reliability of this important chemical.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. acdlabs.com [acdlabs.com]

- 3. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. Khan Academy [khanacademy.org]

Navigating the Safe Handling of 1,3-Dibromo-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,3-Dibromo-2-methylpropane (CAS No. 28148-04-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3-Dibromo-2-methylpropane is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value |

| CAS Number | 28148-04-1 |

| Molecular Formula | C4H8Br2 |

| Molecular Weight | 215.91 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 175 - 177.5 °C at 760 mmHg[2] |

| Melting Point | -25.98 °C |

| Flash Point | 49 °C |

| Purity | 97% |

Section 2: Hazard Identification and Safety Precautions

1,3-Dibromo-2-methylpropane is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.

| Hazard Class | Code | Statement |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

| Skin irritation | H315 | Causes skin irritation |

| Eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Section 3: Experimental Protocols - Safe Handling in a Laboratory Setting

Due to the hazardous nature of 1,3-Dibromo-2-methylpropane, strict adherence to safety protocols is mandatory. The following is a generalized experimental protocol for its safe handling.

Personal Protective Equipment (PPE)

Before handling 1,3-Dibromo-2-methylpropane, all personnel must be equipped with the following PPE:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]

-

Body Protection: A flame-retardant laboratory coat or impervious clothing.[3]

-

Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[3]

Engineering Controls

-

Ventilation: All work with 1,3-Dibromo-2-methylpropane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[5] Use non-sparking tools to prevent ignition.[3] Ground all equipment to prevent static discharge.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The recommended storage temperature is room temperature.

Section 4: Emergency Procedures

First Aid Measures

A summary of first aid measures in case of exposure is provided in the table below.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Spill Response

In the event of a spill, the following workflow should be initiated.

Caption: Workflow for handling a chemical spill of 1,3-Dibromo-2-methylpropane.

Section 5: General Laboratory Handling Workflow

The following diagram outlines the logical steps for the safe handling of 1,3-Dibromo-2-methylpropane during a typical laboratory procedure.

Caption: General laboratory handling workflow for 1,3-Dibromo-2-methylpropane.

References

hazards and toxicity of 1,3-Dibromo-2-methylpropane

An In-depth Technical Guide on the Hazards and Toxicity of 1,3-Dibromo-2-methylpropane

Introduction

1,3-Dibromo-2-methylpropane is a halogenated aliphatic hydrocarbon. Its structure, featuring two bromine atoms and a methyl group on a propane (B168953) backbone, makes it a subject of interest in organic synthesis and as a potential intermediate in various chemical manufacturing processes. Due to its structure, which is related to other brominated propanes with known toxicities, a thorough understanding of its hazard profile is essential for ensuring safety in research and development settings. This guide provides a comprehensive overview of the known hazards, toxicity classifications, and relevant experimental protocols pertinent to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-2-methylpropane is presented below. These properties are crucial for understanding its potential for exposure and its behavior in various experimental and environmental conditions.

| Property | Value |

| CAS Number | 28148-04-1 |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol |

| Physical Form | Liquid |

| Boiling Point | 177.5°C at 760 mmHg |

| Melting Point | -25.98°C |

| IUPAC Name | 1,3-dibromo-2-methylpropane |

Hazard Identification and Classification

1,3-Dibromo-2-methylpropane is classified as a hazardous substance. The following sections and tables detail its toxicological profile based on Globally Harmonized System (GHS) of Classification and Labelling of Chemicals criteria.[1]

Molecular Structure

GHS Hazard Summary

The compound is classified with the signal word "Warning" and is associated with multiple hazard statements.[1][2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: While specific quantitative LD50/LC50 values are not available, Category 4 classification implies certain ranges as defined by GHS. For oral toxicity in rats, this corresponds to an LD50 between 300 and 2000 mg/kg. For dermal toxicity, it is between 1000 and 2000 mg/kg. For inhalation toxicity (vapors), it is between 10 and 20 mg/L/4h.

Toxicological Profile

Based on its classification, exposure to 1,3-Dibromo-2-methylpropane can lead to several adverse health effects.

Acute Toxicity

The substance is classified as harmful through oral, dermal, and inhalation routes of exposure.[1] Symptoms following acute exposure may include irritation of the gastrointestinal or respiratory tract, depending on the route of entry.

Skin and Eye Irritation

As a Category 2 irritant, 1,3-Dibromo-2-methylpropane is expected to cause reversible inflammatory effects on the skin, such as erythema (redness) and edema (swelling).[1] For eyes, it is classified as causing serious irritation, which implies significant, but reversible, damage.[1]

Respiratory Irritation

The classification for specific target organ toxicity (single exposure) indicates that inhalation may cause irritation to the respiratory system.[3]

Genotoxicity and Carcinogenicity

There is no specific data available in the searched resources regarding the genotoxicity or carcinogenicity of 1,3-Dibromo-2-methylpropane. However, studies on structurally similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), have shown genotoxic and carcinogenic properties.[4] Another related compound, 1,2,3-tribromo-2-methylpropane (B1200648), also exhibited some genotoxic activity.[4] Given these findings in analogous structures, a cautious approach regarding the potential genotoxicity of 1,3-Dibromo-2-methylpropane is warranted pending specific experimental data.

Experimental Protocols

While specific study results for 1,3-Dibromo-2-methylpropane are not publicly available, the hazard classifications are determined using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used to establish the known hazard classifications.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

-

Principle: The test involves administering the substance to a group of animals (typically rats) in a stepwise procedure using defined doses. The objective is to identify a dose that causes clear signs of toxicity but no mortality, which allows for classification into a GHS category.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosing: The substance is administered orally by gavage. An aqueous solution is preferred, but solutions in oil (e.g., corn oil) may be used if necessary.

-

Procedure: A sighting study is first performed with a single animal to determine the appropriate starting dose. Subsequently, a main study is conducted with a small group of animals (e.g., 5) at the selected starting dose (e.g., 300 mg/kg for expected Category 4).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Outcome: The results determine the GHS classification based on the observed toxicity and mortality at specific dose levels.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The substance is applied to the skin of an animal (typically an albino rabbit) for a fixed period, and the degree of skin reaction is assessed.

-

Methodology:

-

Preparation: The fur is clipped from a small area (approx. 6 cm²) on the back of the animal 24 hours before the test.

-

Application: A dose of 0.5 mL (for liquids) of the test substance is applied to the prepared skin area under a porous gauze patch.

-

Exposure: The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored using a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

Outcome: The mean scores for erythema and edema are used to classify the substance according to GHS criteria for skin irritation.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This protocol is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control. The degree of ocular reaction is then evaluated.

-

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) are scored according to a standardized scale.

-

Pain Management: Modern guidelines emphasize the use of topical anesthetics and systemic analgesics to minimize animal pain and distress.

-

Outcome: The scores and the reversibility of the observed lesions determine the classification. A substance causing effects that are fully reversible within 21 days is classified as an irritant (Category 2).

-

Conclusion

1,3-Dibromo-2-methylpropane is a hazardous chemical that poses risks of acute toxicity through oral, dermal, and inhalation exposure. It is a confirmed skin and serious eye irritant and may cause respiratory irritation. While specific quantitative toxicological data are not publicly available, its GHS classifications provide a clear framework for risk assessment and the implementation of appropriate safety measures. Professionals handling this substance should adhere to strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and ensuring work is conducted in a well-ventilated area to minimize exposure and mitigate risks. Further testing would be required to elucidate its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

References

- 1. 1,3-Dibromoisobutane | C4H8Br2 | CID 141399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-2-methylpropane | 28148-04-1 [sigmaaldrich.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. The genetic toxicity of 1,2-dibromo-3-chloropropane, 1,2-dibromo-3-chloro-2-methylpropane, and 1,2,3-tribromo-2-methylpropane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Four-Membered Heterocycles Using 1,3-Dibromo-2-methylpropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-substituted four-membered heterocycles—azetidines, oxetanes, and thietanes—utilizing 1,3-dibromo-2-methylpropane as a key starting material. These heterocycles are valuable building blocks in medicinal chemistry and drug development due to their unique conformational properties and ability to introduce desirable physicochemical characteristics to drug candidates.

Synthesis of 1-Substituted-3-methylazetidines

The synthesis of 1-substituted-3-methylazetidines can be readily achieved through the direct dialkylation of a primary amine with 1,3-dibromo-2-methylpropane. This method involves a one-pot reaction that proceeds via an initial N-alkylation followed by an intramolecular cyclization. The use of a bulky protecting group on the primary amine, such as a benzyl (B1604629) or diphenylmethyl group, is often advantageous to favor the formation of the desired mono-substituted azetidine (B1206935) and to facilitate purification. The protecting group can be subsequently removed under standard hydrogenolysis conditions.

A known process for preparing azetidines involves reacting a primary arylmethylamine with a propane (B168953) derivative containing leaving groups in the one and three positions in a hot organic solvent with a non-nucleophilic base.[1]

Experimental Protocol: Synthesis of 1-Benzyl-3-methylazetidine (B11920687)

Materials:

-

1,3-Dibromo-2-methylpropane (1.0 eq.)

-

Benzylamine (B48309) (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

Acetonitrile (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of benzylamine (1.1 eq.) in acetonitrile, add potassium carbonate (3.0 eq.).

-

Stir the suspension vigorously at room temperature.

-

Add 1,3-dibromo-2-methylpropane (1.0 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-benzyl-3-methylazetidine.

Quantitative Data

| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1-Benzyl-3-methylazetidine | 1,3-Dibromo-2-methylpropane, Benzylamine | K₂CO₃ | Acetonitrile | 12-24 h | 60-70 °C | 60-75% (Estimated) |

Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Deprotection of 1-Benzyl-3-methylazetidine

The benzyl protecting group can be removed by catalytic hydrogenolysis to yield the parent 3-methylazetidine.

Procedure:

-

Dissolve 1-benzyl-3-methylazetidine in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-